Cyclopentanecarbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

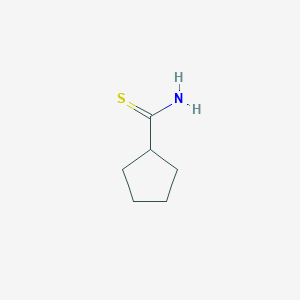

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentanecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWCBZIJPAIHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622837 | |

| Record name | Cyclopentanecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42202-73-3 | |

| Record name | Cyclopentanecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Novel Synthesis Methods for Cyclopentanecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbothioamide, a sulfur analog of cyclopentanecarboxamide, represents a valuable building block in medicinal chemistry and organic synthesis. The thioamide functional group is a key structural motif in various biologically active compounds, including enzyme inhibitors and therapeutic agents. Its unique electronic and steric properties, compared to its amide counterpart, can lead to enhanced biological activity, improved metabolic stability, and novel pharmacological profiles. This guide provides a comprehensive overview of both traditional and novel synthetic routes to this compound, with a focus on methodologies that offer improved yields, milder reaction conditions, and greater substrate scope. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols to enable their practical application in the laboratory.

I. Synthesis via Thionation of Cyclopentanecarboxamide

The most direct and widely employed method for the synthesis of thioamides is the thionation of the corresponding amide.[1] This approach involves the replacement of the carbonyl oxygen with a sulfur atom using a variety of thionating agents.

A. Lawesson's Reagent: The Gold Standard

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a powerful and versatile thionating agent for a wide range of carbonyl compounds, including amides.[2][3][4] The reaction proceeds through a four-membered ring intermediate, leading to the formation of the desired thioamide and a stable phosphorus-oxygen byproduct.[5][6]

Mechanism of Thionation using Lawesson's Reagent:

The reaction mechanism involves the initial reaction of the carbonyl oxygen of the amide with the Lawesson's reagent to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the thioamide and a stable byproduct.[5][6]

Figure 1: General workflow for the thionation of Cyclopentanecarboxamide using Lawesson's Reagent.

Advantages of Lawesson's Reagent:

-

High yields for a broad range of amides.[7]

-

Relatively mild reaction conditions compared to other thionating agents like phosphorus pentasulfide.[4]

Disadvantages of Lawesson's Reagent:

-

The reagent and its byproducts can be difficult to remove from the reaction mixture, often requiring chromatographic purification.[8]

-

The reaction is typically carried out in high-boiling, non-polar solvents like toluene or xylene under reflux conditions.[6]

Experimental Protocol: Synthesis of this compound using Lawesson's Reagent

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Cyclopentanecarboxamide (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-140 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

B. Other Thionating Agents

While Lawesson's reagent is highly effective, other reagents have been developed to address some of its limitations.

-

Phosphorus Pentasulfide (P₄S₁₀): This is a classical and powerful thionating agent, but it often requires harsh reaction conditions and can lead to lower yields and more side products compared to Lawesson's reagent.[5]

-

Davy and Heimgartner Reagents: These are alternative phosphorus- and sulfur-containing reagents that can offer different reactivity profiles and may be advantageous for specific substrates.[5]

-

P₄S₁₀/Hexamethyldisiloxane (HMDSO): This combination provides an efficient method for thionation where the byproducts can be removed by a simple hydrolytic workup, avoiding the need for chromatography.[8]

Table 1: Comparison of Common Thionating Agents

| Reagent | Advantages | Disadvantages |

| Lawesson's Reagent | High yields, mild conditions.[4][7] | Difficult to remove byproducts.[8] |

| Phosphorus Pentasulfide | Powerful reagent. | Harsh conditions, lower yields.[5] |

| P₄S₁₀/HMDSO | Easy byproduct removal.[8] | May require optimization for specific substrates. |

II. Synthesis from Cyclopentanecarbonitrile

An alternative and increasingly popular approach to thioamides involves the direct conversion of nitriles. This method is particularly attractive as nitriles are often readily available starting materials.

A. Addition of Hydrogen Sulfide (H₂S)

The direct addition of hydrogen sulfide to a nitrile is a fundamental method for the synthesis of primary thioamides.[9]

Challenges with Gaseous H₂S: The use of gaseous hydrogen sulfide presents significant safety and handling challenges due to its high toxicity and unpleasant odor. Consequently, numerous methods have been developed to utilize H₂S surrogates or in situ generation techniques.

B. Novel Methods Avoiding Gaseous H₂S

Recent advancements have focused on developing safer and more convenient protocols for the synthesis of thioamides from nitriles.

1. Anion-Exchange Resin Catalyzed Addition of H₂S

A novel method utilizes an anion-exchange resin in its hydrosulfide form (SH⁻) to catalyze the addition of gaseous hydrogen sulfide to nitriles at room temperature and atmospheric pressure.[9][10] This approach offers mild reaction conditions and a simple work-up procedure.[9]

Mechanism of Anion-Exchange Resin Catalyzed Synthesis:

The SH⁻ form of the anion-exchange resin acts as a solid-supported base, activating the hydrogen sulfide and facilitating its nucleophilic attack on the nitrile carbon.

Figure 2: Synthesis of this compound from Cyclopentanecarbonitrile using an anion-exchange resin.

Experimental Protocol: Anion-Exchange Resin Catalyzed Synthesis

-

Resin Preparation: Prepare the SH⁻ form of an anion-exchange resin (e.g., Dowex 1X8) by standard procedures.

-

Reaction Setup: Add the freshly prepared resin to a solution of Cyclopentanecarbonitrile (5 mmol) in a mixture of methanol and water (3:2, 50 mL).[9]

-

H₂S Introduction: Gently bubble a slow stream of hydrogen sulfide gas through the stirred suspension at room temperature.[9]

-

Monitoring: Monitor the reaction progress by TLC.[9]

-

Work-up: Upon completion, filter off the resin and concentrate the filtrate. The crude product can be purified by crystallization or chromatography.

2. Sodium Hydrosulfide and Magnesium Chloride

A convenient and high-yielding method for the synthesis of aromatic primary thioamides from nitriles avoids the direct handling of gaseous H₂S by using sodium hydrosulfide (NaSH) in the presence of magnesium chloride (MgCl₂).[11][12] While this method is primarily reported for aromatic nitriles, its application to aliphatic nitriles like cyclopentanecarbonitrile warrants investigation.

Advantages:

-

Avoids the use of hazardous gaseous H₂S.[11]

-

High yields (80-99% for aromatic nitriles).[11]

-

Mild reaction conditions (room temperature).[11]

III. Multi-component Reactions: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful multi-component reaction for the synthesis of thioamides, typically involving a carbonyl compound, an amine, and elemental sulfur.[1][13][14] This one-pot approach offers high atom economy and can be adapted for the synthesis of a wide variety of thioamides.

A. Greener Approaches to the Willgerodt-Kindler Reaction

Recent research has focused on developing more environmentally friendly protocols for the Willgerodt-Kindler reaction.

-

Catalyst- and Solvent-Free Conditions: Aryl thioamides have been synthesized in good yields by heating an aldehyde, a secondary amine, and elemental sulfur at 100 °C without any catalyst or solvent.[15]

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Willgerodt-Kindler reaction, reducing reaction times from hours to minutes.[16]

-

Use of Green Solvents: Deep eutectic solvents and glycerol have been employed as biodegradable and efficient media for this reaction.[13][17]

General Scheme of the Willgerodt-Kindler Reaction:

Figure 3: A three-component Willgerodt-Kindler reaction for the synthesis of N-substituted Cyclopentanecarbothioamides.

Conclusion

The synthesis of this compound can be achieved through several effective methodologies. The traditional thionation of the corresponding amide using Lawesson's reagent remains a reliable and high-yielding approach. However, for the synthesis of the primary thioamide, novel methods starting from cyclopentanecarbonitrile offer significant advantages in terms of safety and convenience by avoiding the use of gaseous hydrogen sulfide. Furthermore, the principles of the Willgerodt-Kindler reaction open up possibilities for the one-pot synthesis of N-substituted cyclopentanecarbothioamides under increasingly green and efficient conditions. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. The continuous development of new reagents and methodologies promises to further expand the synthetic chemist's toolbox for accessing this important class of compounds.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 8. audreyli.com [audreyli.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update [mdpi.com]

- 16. Thioamide synthesis by thioacylation [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Cyclopentanecarbothioamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentanecarbothioamide, a molecule of interest in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document offers a deep dive into the theoretical principles governing its dissolution in various organic solvents. We present a detailed, field-proven experimental protocol for the accurate determination of this compound's solubility, leveraging the robust shake-flask method coupled with UV-Vis spectrophotometric analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to confidently assess and leverage the solubility profile of this important thioamide.

Introduction: The Significance of Solubility in the Scientific Lifecycle of this compound

This compound, with its distinct cyclopentyl ring and thioamide functional group, presents a unique set of physicochemical properties that are pivotal to its application in medicinal chemistry and materials science. The thioamide group, a bioisostere of the amide bond, is known to modulate the conformational rigidity and hydrogen-bonding capabilities of molecules, potentially enhancing their biological activity and stability.[1] However, these same features significantly influence its solubility, a parameter that dictates its journey from the reaction flask to a potential therapeutic agent.

A thorough understanding of this compound's solubility in a range of organic solvents is not merely an academic exercise; it is a cornerstone of its practical utility. In drug discovery, poor solubility can lead to unpredictable results in in vitro assays and hinder in vivo efficacy due to low bioavailability.[2] In process chemistry, solubility dictates the choice of solvents for synthesis, purification, and crystallization, directly impacting yield and purity. Therefore, the ability to accurately predict and experimentally determine the solubility of this compound is a critical skillset for any scientist working with this compound.

This guide moves beyond a simple listing of solvents. It aims to provide a mechanistic understanding of the solute-solvent interactions at play and to empower researchers with a reliable, step-by-step methodology for generating high-quality solubility data.

Theoretical Framework: Deconstructing the Solubility of a Thioamide

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[3] For a molecule like this compound, a more nuanced understanding requires consideration of its specific structural features and their interplay with solvent properties.

The Role of the Thioamide Functional Group

The thioamide group (-C(=S)NH₂) is the primary determinant of this compound's polarity and hydrogen-bonding capacity. Unlike its amide analogue, the thioamide group exhibits distinct electronic and steric properties:

-

Hydrogen Bond Donor: The N-H protons of the thioamide are more acidic and, therefore, stronger hydrogen bond donors compared to those in amides.[4] This enhanced donor capacity favors interactions with solvents that are good hydrogen bond acceptors (e.g., ethers, ketones, and sulfoxides).

-

Hydrogen Bond Acceptor: The sulfur atom in the C=S bond is a weaker hydrogen bond acceptor than the oxygen atom in a C=O bond.[5] This is due to the lower electronegativity and greater polarizability of sulfur. Consequently, interactions with protic solvents that are strong hydrogen bond donors (e.g., alcohols) may be less favorable compared to amides.

-

Dipole Moment: Thioamides possess a significant dipole moment, contributing to their solubility in polar solvents.[6]

The Influence of the Cyclopentyl Moiety

The cyclopentyl group is a nonpolar, hydrophobic moiety. Its presence will generally enhance the solubility of this compound in nonpolar and weakly polar aprotic solvents such as alkanes, toluene, and dichloromethane.[7] The overall solubility in a given solvent will be a balance between the polar interactions of the thioamide group and the nonpolar interactions of the cyclopentyl ring.

Solvent Parameters and Their Predictive Power

To rationalize and predict solubility, it is instructive to consider the following solvent properties:

-

Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds). This compound, with its polar thioamide group, is expected to be more soluble in polar organic solvents.[8]

-

Hydrogen Bonding Capacity: As discussed, the ability of a solvent to act as a hydrogen bond donor or acceptor is critical.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions and solvate polar molecules. Solvents with higher dielectric constants are generally better at dissolving polar solutes.

The interplay of these factors suggests that this compound will exhibit favorable solubility in polar aprotic solvents like acetonitrile and dimethylformamide (DMF), where the strong hydrogen bond donor nature of the thioamide can interact with the solvent's acceptor sites without competition from solvent donor protons. Solubility in polar protic solvents like methanol and ethanol is also expected, though potentially to a lesser extent than in polar aprotic solvents due to the weaker acceptor capacity of the thioamide sulfur. Nonpolar solvents are anticipated to be poor solvents for this compound.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust and widely accepted methodology for determining the equilibrium solubility of this compound in various organic solvents: the shake-flask method.[9] This method, when coupled with a precise analytical technique like UV-Vis spectrophotometry, provides accurate and reproducible data.[10]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[11] At equilibrium, the solvent is saturated with the solute. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization: Experimental Workflow

Caption: A flowchart of the shake-flask method for solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Protocol:

-

Preparation of Calibration Curve: a. Prepare a stock solution of this compound of a known concentration in the solvent of interest. b. Perform a serial dilution to generate a series of standard solutions of decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[12] d. Plot absorbance versus concentration to generate a calibration curve. The relationship should be linear, adhering to the Beer-Lambert law.[13]

-

Solubility Measurement: a. Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after equilibration is sufficient. b. Add a known volume of the selected organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.[14] e. After equilibration, visually confirm the presence of undissolved solid. f. Centrifuge the vial to pellet the excess solid. g. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[15] h. Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. i. Measure the absorbance of the diluted solution at λmax. j. Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution. k. Multiply by the dilution factor to determine the concentration of the saturated solution, which is the solubility.

Mandatory Visualization: Solute-Solvent Interactions

Caption: A diagram illustrating the primary solute-solvent interactions.

Data Presentation and Interpretation

Following the execution of the experimental protocol, the quantitative solubility data should be systematically organized for clarity and comparative analysis.

Tabulated Solubility Data

The results should be presented in a clear, tabular format. The following table is a template that researchers can populate with their experimentally determined values.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dichloromethane | Nonpolar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar Aprotic | 25 | Experimental Value | Calculated Value |

| Diethyl Ether | Weakly Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

Note: The molecular weight of this compound is 129.23 g/mol .[16]

Discussion of Expected Trends

Based on the theoretical principles outlined in Section 2, we anticipate the following trends in the experimental data:

-

Highest Solubility: The highest solubility is expected in polar aprotic solvents such as DMSO and DMF. These solvents are strong hydrogen bond acceptors and can effectively solvate the polar thioamide group without the steric hindrance or competitive hydrogen bonding of protic solvents.

-

Moderate to Good Solubility: Polar aprotic solvents like acetonitrile and ethyl acetate, and polar protic solvents such as methanol and ethanol, are expected to be good solvents for this compound.

-

Low Solubility: Nonpolar solvents like toluene and weakly polar solvents like diethyl ether and dichloromethane are predicted to be poor solvents due to their inability to effectively solvate the polar thioamide functional group.

Any deviations from these expected trends can provide valuable insights into specific solute-solvent interactions that may be at play.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with a detailed experimental protocol, we have aimed to equip researchers with the necessary tools to generate reliable solubility data. An accurate solubility profile is indispensable for the rational design of synthetic routes, purification strategies, and formulation development. The methodologies and insights presented herein are intended to facilitate the seamless progression of this compound through the various stages of research and development, ultimately unlocking its full scientific potential.

References

- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chem.ws [chem.ws]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Using Thioamides to Site-Specifically Interrogate the Dynamics of Hydrogen Bond Formation in β-Sheet Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclopentane - Solvent - MarChem [marchem.com.cn]

- 8. zenodo.org [zenodo.org]

- 9. scribd.com [scribd.com]

- 10. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Cyclopentanecarbothioylazanium | C6H12NS+ | CID 144665581 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of Cyclopentanecarbothioamide

An In-Depth Technical Guide to the Spectroscopic Data of Cyclopentanecarbothioamide

This guide provides a detailed analysis of the expected spectroscopic data for this compound. In the absence of comprehensive published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The interpretations herein are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, offering a robust framework for the characterization of this molecule.

This compound is an organic compound featuring a cyclopentane ring attached to a primary thioamide functional group. Thioamides are important structural motifs in medicinal chemistry and are known isosteres of amides, offering altered physicochemical properties such as improved metabolic stability and receptor binding affinity. Accurate structural elucidation is paramount in the synthesis and application of such novel compounds, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

In Silico Prediction of Cyclopentanecarbothioamide Targets: An In-Depth Technical Guide

Foreword: From Enigmatic Ligand to Actionable Hypothesis

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. Among the most critical early hurdles is the identification of its biological target(s). Cyclopentanecarbothioamide, a compound of synthetic interest, represents a common scenario: a molecule with potential, yet an unknown mechanism of action. This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, detailing a robust, multi-pronged in silico strategy to deconvolute the targets of such novel compounds. We will move beyond a mere listing of steps to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.

Core Philosophy: A Triad of Computational Approaches for Target Deconvolution

To build a high-confidence set of predicted targets for this compound, we will not rely on a single computational method. Instead, we will employ a synergistic triad of approaches: ligand-based, structure-based, and chemogenomic strategies.[1][2] This multi-faceted methodology is designed to overcome the inherent limitations of any single technique, with the convergence of findings from these orthogonal methods forming the bedrock of our predictive confidence.

The rationale is as follows:

-

Ligand-Based Methods: These approaches leverage the principle of "chemical similarity," assuming that molecules with similar structures or properties will interact with similar targets.[1] They are invaluable when structural information for the target is unavailable.

-

Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, we can directly assess the physical and energetic complementarity of this compound to its binding site.[3]

-

Chemogenomic Approaches: These methods operate on a grander scale, analyzing the relationships between chemical structures and the protein families they interact with, helping to place our predictions within a broader biological context.[4]

This integrated workflow is visualized below, outlining the progression from initial ligand analysis to a prioritized list of targets for experimental validation.

Figure 1: Integrated workflow for in silico target prediction.

Ligand-Based Target Prediction: Following the Trail of Chemical Analogs

Rationale and Causality

We begin with the most direct inquiry: what known bioactive molecules does this compound resemble? This is the domain of ligand-based methods. Their strength lies in their independence from protein structural data, relying instead on large databases of compounds with known biological activities.[1]

Protocol 1: 2D and 3D Similarity Searching

This technique quantifies the structural similarity between our query molecule and a database of known ligands. High similarity to a compound with a known target suggests a shared mechanism of action.

Step-by-Step Methodology:

-

Ligand Preparation:

-

Generate the 2D structure of this compound and convert it to a canonical SMILES string.

-

Generate a low-energy 3D conformation using a computational chemistry package (e.g., RDKit, Open Babel).

-

-

Database Selection: We will query multiple, diverse databases to ensure comprehensive coverage.

-

2D Similarity Search:

-

Using the SMILES string, perform a Tanimoto similarity search against ChEMBL and PubChem.

-

The Tanimoto coefficient, ranging from 0 (no similarity) to 1 (identical), is calculated based on molecular fingerprints.

-

Expert Insight: A Tanimoto threshold of ≥ 0.85 is a stringent but reliable starting point for identifying close analogs.

-

-

3D Similarity (Shape) Search:

-

Using the 3D conformation, perform a shape-based search (e.g., using ROCS or a similar tool).

-

This method can identify structurally diverse molecules that share a similar 3D shape, potentially fitting into the same binding pocket.

-

-

Hit Analysis:

-

Compile a list of the top hits from each search.

-

Critically evaluate the annotated targets of these hits, looking for recurring protein families or pathways.

-

Protocol 2: Pharmacophore Modeling and Virtual Screening

A pharmacophore is a 3D arrangement of essential molecular features responsible for a drug's biological activity.[7][8] This method moves beyond overall structure to identify key interaction points.[9][10]

Step-by-Step Methodology:

-

Pharmacophore Feature Identification:

-

Analyze the 3D structure of this compound to identify key chemical features: hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable centers.

-

-

Pharmacophore Query Generation:

-

Construct a 3D query based on the spatial arrangement of these features. This becomes our virtual "key."

-

-

Database Screening:

-

Screen a pre-computed 3D conformational database of known drugs (e.g., ZINC, DrugBank) against our pharmacophore query.[6]

-

The goal is to find molecules that can adopt a conformation matching our query's feature arrangement.

-

-

Hit Prioritization:

-

Rank the hits based on a "fit score," which quantifies how well they match the pharmacophore query.

-

Investigate the known targets of the highest-scoring hits.

-

Structure-Based Target Prediction: Reverse Docking

Rationale and Causality

Reverse docking flips the traditional drug discovery paradigm: instead of screening many compounds against one target, we screen our one compound against many potential targets.[11][12][13][14][15] This is a powerful structure-based technique for generating novel target hypotheses.[11]

Trustworthiness: The reliability of reverse docking is contingent on the quality of the protein structure database and the robustness of the docking algorithm's scoring function. To mitigate bias, we will use a curated, non-redundant set of human protein structures with well-defined binding pockets.

References

- 1. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Chemogenomics - Wikipedia [en.wikipedia.org]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

- 6. neovarsity.org [neovarsity.org]

- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 11. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 12. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 13. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using reverse docking for target identification and its applications for drug discovery | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Cyclopentanecarbothioamide as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentanecarbothioamide has emerged as a pivotal precursor in the field of organic synthesis, particularly in the construction of heterocyclic scaffolds of significant medicinal interest. The inherent structural and electronic properties of the cyclopentyl moiety, combined with the versatile reactivity of the thioamide functional group, render this molecule a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis of this compound and its application in the preparation of biologically relevant thiazole and thiadiazole derivatives. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal relationships behind experimental choices, offers detailed, field-tested protocols, and is grounded in authoritative scientific literature to ensure both accuracy and practical utility.

The Strategic Importance of the Cyclopentyl Moiety in Drug Design

The incorporation of a cyclopentyl group into a molecular architecture is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The cyclopentyl moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity which can aid in cell membrane permeability, and provide a rigid conformational scaffold that can lead to more specific and potent interactions with biological targets.[1][2] Its three-dimensional structure allows for the exploration of chemical space in a way that linear or aromatic substituents cannot, often leading to improved binding affinity and selectivity.

When this advantageous carbocycle is attached to a thioamide functional group, the resulting precursor, this compound, becomes a powerful tool for introducing these desirable properties into a wide range of heterocyclic systems.

Synthesis of this compound: A Foundational Protocol

The reliable synthesis of the precursor is the cornerstone of any successful synthetic campaign. This compound can be efficiently prepared from the corresponding nitrile, cyclopentanecarbonitrile, through the addition of hydrogen sulfide.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group. This reaction is typically catalyzed by a base, which enhances the nucleophilicity of the hydrogen sulfide.

Detailed Experimental Protocol

Materials:

-

Cyclopentanecarbonitrile

-

Hydrogen sulfide (gaseous)

-

Anion-exchange resin (e.g., Dowex 1X8, SH⁻ form) or a suitable basic catalyst (e.g., triethylamine, pyridine)

-

Methanol/Water or Ethanol/Water solvent mixture

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Based on a general method for thioamide synthesis): [3]

-

To a solution of cyclopentanecarbonitrile (5 mmol) in a mixture of methanol and water (e.g., 3:2, 50 mL), add the anion-exchange resin (SH⁻ form, ca. 10 mL).

-

Under an inert atmosphere, gently bubble a slow stream of hydrogen sulfide gas through the stirred suspension at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting nitrile.

-

Upon completion, filter the reaction mixture to remove the resin and wash the resin with the solvent mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Anion-Exchange Resin (SH⁻ form): This solid-supported catalyst provides a localized high concentration of the hydrosulfide nucleophile, facilitating the reaction under mild conditions and simplifying workup as it can be easily filtered off.[3]

-

Polar Protic Solvent Mixture: The use of alcohol/water mixtures aids in the solubility of both the nitrile and the hydrogen sulfide, promoting efficient reaction.[3]

-

Inert Atmosphere: This is crucial to prevent the oxidation of hydrogen sulfide and the thioamide product.

Application in Heterocyclic Synthesis I: The Hantzsch Synthesis of 4-Cyclopentylthiazoles

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring, a scaffold present in numerous FDA-approved drugs.[4][5][6][7] this compound serves as the key sulfur-donating component in this reaction.

General Reaction Scheme & Mechanism

This compound reacts with an α-haloketone in a condensation reaction to yield a 2-substituted-4-cyclopentylthiazole. The mechanism involves an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Workflow for Hantzsch Thiazole Synthesis

Caption: General workflow for the synthesis of 4-cyclopentylthiazoles.

Detailed Experimental Protocol (Illustrative)

Materials:

-

This compound

-

2-Bromoacetophenone (or other α-haloketones)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL).

-

Heat the reaction mixture at reflux and monitor the progress by TLC.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the 4-cyclopentyl-2-phenylthiazole.

Application in Heterocyclic Synthesis II: Oxidative Dimerization to 3,5-Dicyclopentyl-1,2,4-Thiadiazole

The oxidative dimerization of thioamides provides a direct route to symmetrically substituted 1,2,4-thiadiazoles, another important class of heterocycles with diverse biological activities.[8][9][10][11][12]

General Reaction Scheme & Mechanism

The reaction involves the oxidation of two molecules of this compound, which then couple and cyclize to form the 3,5-dicyclopentyl-1,2,4-thiadiazole. Various oxidizing agents can be employed, such as tert-butyl hydroperoxide (TBHP) or hypervalent iodine reagents.[8][10][11]

Logical Relationship in Oxidative Dimerization

Caption: Key steps in the oxidative dimerization of this compound.

Detailed Experimental Protocol (Illustrative)

Materials:

-

This compound

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure (Based on a general method): [8]

-

To a stirred solution of this compound (1.0 mmol) in ethyl acetate (10 mL), add TBHP (1.5 equiv.).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,5-dicyclopentyl-1,2,4-thiadiazole.

Quantitative Data Summary

| Precursor | Reaction | Product | Typical Yield (%) |

| Cyclopentanecarbonitrile | Thionation with H₂S/Catalyst | This compound | High |

| This compound | Hantzsch Synthesis with α-Haloketone | 4-Cyclopentyl-2-substituted-thiazole | Good to Excellent |

| This compound | Oxidative Dimerization with TBHP | 3,5-Dicyclopentyl-1,2,4-thiadiazole | Good |

Note: Specific yields are highly dependent on the substrate and reaction conditions.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic precursor design in modern organic synthesis. Its facile preparation and versatile reactivity provide a reliable and efficient entry point to valuable cyclopentyl-substituted heterocyclic compounds. The methodologies outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers in drug discovery and materials science to explore novel chemical entities. The continued development of innovative applications for this and related precursors will undoubtedly contribute to the advancement of medicinal chemistry and the creation of next-generation therapeutics.

References

- 1. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. jetir.org [jetir.org]

- 8. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism of Cyclopentanecarbothioamide Synthesis

Introduction

Thioamides are a fascinating and versatile class of organosulfur compounds that serve as crucial isosteres of amides in medicinal chemistry and drug development.[1][2] The replacement of the amide carbonyl oxygen with a sulfur atom imparts significant changes to the molecule's physicochemical properties, including increased polarity, enhanced hydrogen bond donating capability, and altered metabolic stability.[2][3] These unique characteristics have led to the incorporation of the thioamide functional group into a range of therapeutic agents, including antibiotics and antithyroid drugs.[1] Furthermore, thioamides are invaluable synthetic intermediates for the construction of various sulfur-containing heterocycles like thiazoles.[4]

This technical guide provides an in-depth exploration of the primary reaction mechanisms for the synthesis of Cyclopentanecarbothioamide, a representative aliphatic thioamide. We will dissect the core synthetic strategies, moving beyond simple procedural lists to explain the underlying chemical principles and the causal logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of thioamide synthesis.

The two principal and most reliable pathways to this compound are:

-

Thionation of Cyclopentanecarboxamide: The direct conversion of the amide's carbonyl group to a thiocarbonyl.

-

Sulfur Addition to Cyclopentanecarbonitrile: The nucleophilic addition of a sulfur source to the nitrile group.

We will examine the mechanisms, reagents, and experimental protocols for each of these transformative routes.

Part 1: Synthesis via Thionation of Cyclopentanecarboxamide

The most direct route to a thioamide is the thionation of its corresponding amide precursor. This involves the replacement of the carbonyl oxygen atom with a sulfur atom using a specialized thionating agent. The choice of reagent is critical and is dictated by factors such as substrate sensitivity, desired reaction conditions, and ease of byproduct removal. The two most prominent reagents for this transformation are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).

The Lawesson's Reagent Pathway: A Mild and Versatile Approach

Lawesson's Reagent (LR) is a mild, convenient, and highly effective thionating agent for a wide range of carbonyl compounds, including amides.[5] It often provides higher yields and requires less harsh conditions—lower temperatures and less excess reagent—compared to the more classical Phosphorus Pentasulfide.[5]

Causality & Mechanistic Insight

The efficacy of Lawesson's Reagent stems from its equilibrium in solution with a more reactive dithiophosphine ylide.[3][5] This ylide is the key species that initiates the reaction with the amide carbonyl.

The mechanism proceeds through two critical stages:

-

Formation of a Thiaoxaphosphetane Intermediate: The electrophilic carbonyl carbon of the cyclopentanecarboxamide is attacked by the nucleophilic dithiophosphine ylide. This is followed by an intramolecular cyclization, driven by the affinity of phosphorus for oxygen, to form a four-membered ring intermediate known as a thiaoxaphosphetane.[3][5]

-

Cycloreversion and Product Formation: This intermediate is unstable and undergoes a retro-[2+2] cycloaddition (cycloreversion). The driving force for this step is the formation of a highly stable phosphorus-oxygen double bond (P=O) in the byproduct, which releases the desired this compound.[5] This mechanistic step is analogous to the final stage of the Wittig reaction.[5]

Caption: Thionation mechanism using Lawesson's Reagent.

Experimental Protocol: Synthesis from Cyclopentanecarboxamide via Lawesson's Reagent

This protocol is a self-validating system designed for clarity and reproducibility.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Cyclopentanecarboxamide (1.0 mmol) and dry toluene (4 mL).

-

Reagent Addition: Add Lawesson's Reagent (0.60 mmol, 0.6 equivalents) to the stirred suspension. Expertise Note: Using a slight excess of the amide ensures complete consumption of the more valuable Lawesson's Reagent, simplifying purification.

-

Thionation Reaction: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amide is fully consumed (typically 2-4 hours).

-

Byproduct Quenching: Cool the reaction mixture to room temperature. Add ethanol (2 mL) and heat the mixture at reflux for an additional 2 hours.[6] Trustworthiness Note: This step is crucial. It decomposes the phosphorus-containing byproducts into more polar, easily separable species, avoiding the need for complex chromatography.[6]

-

Workup and Isolation: Remove the volatiles under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The Phosphorus Pentasulfide (P₄S₁₀) Pathway

Phosphorus Pentasulfide (often written as its dimeric form, P₄S₁₀) is the classical reagent for thionation.[7] It is more reactive and less expensive than Lawesson's Reagent but typically requires higher reaction temperatures and can generate more byproducts, making purification more challenging.[5][7]

Mechanistic Insight

The mechanism of thionation with P₄S₁₀ is believed to proceed through the dissociation of the P₄S₁₀ cage into a reactive P₂S₅ monomer, especially in refluxing solvents.[7] This monomer then reacts with the amide.

Caption: Thionation mechanism using Phosphorus Pentasulfide.

Experimental Protocol: Al₂O₃-Supported P₄S₁₀ Method

Using P₄S₁₀ supported on alumina (Al₂O₃) can significantly improve reaction cleanliness and simplify the workup process. The solid support helps to scavenge yield-lowering byproducts.[7][8]

-

Reagent Preparation: Prepare the supported reagent by thoroughly mixing P₄S₁₀ and neutral alumina in a 1:2 weight ratio.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend Cyclopentanecarboxamide (1.0 mmol) in anhydrous dioxane.

-

Thionation: Add the Al₂O₃-supported P₄S₁₀ reagent (in an amount corresponding to ~0.5 mmol of P₄S₁₀) to the suspension.

-

Heating: Heat the mixture to reflux. Monitor the reaction by TLC.

-

Workup: Upon completion, cool the mixture and filter off the solid support. The filtrate is then concentrated.

-

Purification: The residue is subjected to a simple hydrolytic workup by partitioning between ethyl acetate and water. The organic layer is washed, dried, and concentrated to yield the crude thioamide, which can be further purified by recrystallization.[8]

Part 2: Synthesis via Conversion of Cyclopentanecarbonitrile

An alternative and powerful strategy for synthesizing primary thioamides involves the direct conversion of a nitrile. This pathway is particularly useful when the corresponding nitrile is more readily available or less expensive than the amide. The core of this reaction is the nucleophilic addition of a sulfur-containing species to the electrophilic carbon of the nitrile group.

Direct Addition of Hydrosulfide

This is the most fundamental method, utilizing hydrogen sulfide (H₂S) or, more conveniently and safely, one of its salts like sodium hydrosulfide (NaSH).[4][9] The reaction is typically base-catalyzed, as the base deprotonates H₂S to generate the more nucleophilic hydrosulfide anion (HS⁻).

Causality & Mechanistic Insight

The mechanism is a straightforward nucleophilic addition-protonation sequence:

-

Nucleophilic Attack: The hydrosulfide anion (HS⁻) acts as a potent sulfur nucleophile, attacking the electrophilic carbon atom of the nitrile's C≡N triple bond.

-

Protonation: The resulting anionic intermediate is then protonated by the solvent (e.g., water or alcohol) or upon acidic workup to yield the final primary thioamide product.[10]

Caption: Nitrile to thioamide mechanism via hydrosulfide.

Experimental Protocol: Synthesis from Cyclopentanecarbonitrile using NaSH

This protocol avoids the handling of hazardous gaseous hydrogen sulfide.[4]

-

Reaction Setup: In a round-bottom flask, dissolve Cyclopentanecarbonitrile (5 mmol) in a mixture of methanol (25 mL) and water (10 mL).

-

Reagent Addition: Add sodium hydrosulfide hydrate (NaSH·xH₂O, 10 mmol, 2.0 equivalents) to the solution. Expertise Note: Using an excess of the hydrosulfide source helps drive the reaction to completion, especially for aliphatic nitriles which can be less reactive than aromatic counterparts.[11]

-

Reaction: Stir the mixture at room temperature. The progress of the conversion can be monitored by TLC. For less reactive nitriles, gentle heating (40-50 °C) may be required.[11]

-

Workup: Once the reaction is complete (typically 4-8 hours), pour the mixture into a beaker of cold water (100 mL).

-

Isolation: The this compound will often precipitate as a solid. Collect the product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from ethanol.

Conversion of Nitriles using P₄S₁₀ in Alcohol

A mild and effective alternative for converting nitriles to thioamides utilizes Phosphorus Pentasulfide in an alcohol solvent, such as ethanol, under reflux conditions.[12] This method is particularly advantageous as it is rapid, high-yielding, and avoids harsh conditions or the use of H₂S gas.[12]

Experimental Protocol: Synthesis from Cyclopentanecarbonitrile using P₄S₁₀/Ethanol

-

Reagent Solution: In a round-bottom flask equipped with a reflux condenser, prepare a solution of Phosphorus Pentasulfide (P₄S₁₀, 2.5 mmol) in absolute ethanol (20 mL). Stir until the solid is mostly dissolved.

-

Nitrile Addition: Add Cyclopentanecarbonitrile (5 mmol) to the P₄S₁₀ solution.

-

Reaction: Heat the mixture to reflux. The reaction is typically complete within 1-2 hours. Monitor by TLC.[12]

-

Workup: After cooling to room temperature, pour the reaction mixture into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure this compound.[12]

Data Summary Table

The following table summarizes typical quantitative data for the described synthesis routes, allowing for easy comparison.

| Synthesis Route | Starting Material | Key Reagent(s) | Typical Yield | Reaction Time | Conditions | Reference |

| Thionation | Cyclopentanecarboxamide | Lawesson's Reagent | 80-95% | 2-4 h | Reflux in Toluene | [5][6] |

| Thionation | Cyclopentanecarboxamide | P₄S₁₀ / Al₂O₃ | 70-90% | 3-6 h | Reflux in Dioxane | [8] |

| Nitrile Conversion | Cyclopentanecarbonitrile | NaSH | 60-85% | 4-8 h | Room Temp to 50°C | [4][11] |

| Nitrile Conversion | Cyclopentanecarbonitrile | P₄S₁₀ / EtOH | 85-95% | 1-2 h | Reflux in Ethanol | [12] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary mechanistic manifolds: the thionation of the corresponding amide and the direct conversion of the nitrile.

-

Thionation with Lawesson's Reagent stands out as a mild, high-yield method with a straightforward mechanism, made even more practical by modern workup procedures that simplify byproduct removal.[5][6]

-

Conversion of the nitrile using P₄S₁₀ in ethanol offers a remarkably fast, efficient, and mild alternative that avoids the use of hazardous reagents like H₂S gas.[12]

The selection of the optimal synthetic route depends on a careful analysis of factors including the availability and cost of starting materials (amide vs. nitrile), required reaction scale, and the laboratory's capabilities for handling specific reagents and purification challenges. Understanding the underlying mechanisms not only allows for the successful synthesis of the target molecule but also empowers the scientist to troubleshoot and optimize the process for enhanced efficiency and purity.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

An In-Depth Technical Guide to Quantum Chemical Calculations for Cyclopentanecarbothioamide

Introduction: Unveiling Molecular Insights through Computational Lenses

Cyclopentanecarbothioamide, a molecule featuring a saturated cyclopentyl ring appended to a thioamide functional group, presents a rich subject for theoretical investigation. While seemingly simple, its conformational flexibility and the unique electronic nature of the thioamide moiety (—C(=S)NH₂) make it a compelling candidate for study in fields ranging from medicinal chemistry to materials science. The thioamide group is a critical component in numerous pharmacologically active compounds, and understanding its behavior at a quantum level is paramount for rational drug design and the prediction of molecular properties.[1][2]

Quantum chemical calculations offer a powerful, non-invasive toolkit to dissect the structural, electronic, and spectroscopic properties of molecules like this compound. By solving approximations of the Schrödinger equation, we can construct a detailed "digital twin" of the molecule, yielding insights that are often difficult or impossible to obtain through experimental means alone. This guide provides a comprehensive, technically-grounded walkthrough of the methodologies and rationale behind performing these calculations, aimed at researchers and professionals seeking to leverage computational chemistry in their work.

Part 1: Theoretical Foundations: The 'Why' Behind the 'How'

Before embarking on practical calculations, it is crucial to understand the theoretical pillars upon which they are built. The choice of a computational method and basis set is not arbitrary; it is a deliberate decision based on a trade-off between accuracy and computational cost, guided by the specific scientific question at hand.

The Engine of Calculation: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry.[1][2][3][4] Unlike older methods like Hartree-Fock, which approximate the complex interactions of every electron, DFT simplifies the problem by focusing on the total electron density (ρ) to determine the ground state energy and other molecular properties.[1][2] This approach provides an excellent balance of accuracy and computational efficiency, making it ideal for studying organic molecules.[2][5]

Within DFT, the choice of the functional is key. The functional defines how the electron exchange and correlation energies are calculated. For this guide, we will employ the B3LYP hybrid functional. B3LYP incorporates a portion of the exact exchange from Hartree-Fock theory with gradient-corrected exchange and correlation functionals, and has a long track record of providing reliable results for a wide range of organic systems.[6][7]

The Building Blocks: Basis Sets

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set directly impact the accuracy of the calculation. A larger basis set provides a more flexible description of the electron distribution, but at a higher computational cost.

For this compound, a prudent choice is the 6-31G(d) Pople-style basis set. Let's dissect this notation:

-

6-31G : This indicates a split-valence basis set. The core electrons are described by a single function (a contraction of 6 primitive Gaussian functions), while the valence electrons are described by two functions (one a contraction of 3 Gaussians, the other a single Gaussian). This provides flexibility where it's most needed—in the valence shell where chemical bonding occurs.

-

(d) : This denotes the addition of polarization functions to heavy (non-hydrogen) atoms. These are functions of a higher angular momentum (d-orbitals in this case) than what is required for the ground state of the free atom. For this compound, this is critical for accurately describing the π-bonding and polarity of the C=S double bond in the thioamide group.[8]

The combination of the B3LYP functional and the 6-31G(d) basis set represents a robust and widely-used level of theory for obtaining high-quality geometric and electronic data for organic molecules.[9][10]

Part 2: The Computational Workflow: A Step-by-Step Protocol

The following section details a validated, sequential protocol for the complete quantum chemical characterization of this compound. This workflow is designed to be self-validating at each critical step. All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[11][12][13][14][15]

Workflow Overview

The logical flow of the calculation ensures that each subsequent step is built upon a physically meaningful and validated foundation.

References

- 1. researchgate.net [researchgate.net]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. longdom.org [longdom.org]

- 4. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. gaussian.com [gaussian.com]

- 12. Gaussian - HPC Docs [docs.hpc.ethz.ch]

- 13. gaussian - Maxwell Documentation [wiki.desy.de]

- 14. hpc documentation - software:gaussian:gaussian [docs.hpc.udel.edu]

- 15. Gaussian - RCC User Guide [docs.rcc.uchicago.edu]

Methodological & Application

Application Notes & Protocols for a Novel Thioamide: Evaluating the Antimicrobial Efficacy of Cyclopentanecarbothioamide

For: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents.

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Cyclopentanecarbothioamide, a thioamide derivative, represents a class of compounds with underexplored potential in antimicrobial applications. The substitution of a carbonyl oxygen with sulfur in the amide bond can significantly alter the molecule's electronic and steric properties, potentially leading to enhanced biological activity and metabolic stability.[1][2] This guide provides a comprehensive framework for the systematic evaluation of this compound's antimicrobial properties. We present detailed, step-by-step protocols for solubility and stability assessments, followed by standardized antimicrobial susceptibility testing (AST) methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination, and agar well diffusion. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these protocols effectively.

Introduction: The Scientific Rationale for Investigating this compound

This compound belongs to the thioamide class of organic compounds. Thioamides are structural analogues of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, such as altered hydrogen bonding capabilities, increased resistance to enzymatic degradation, and a distinct electronic profile, making them attractive motifs in medicinal chemistry.[1][2] While the parent amide scaffold is prevalent in many bioactive molecules, the corresponding thioamides remain a relatively underexplored chemical space for antimicrobial discovery.

The cyclopentane moiety, a saturated five-membered carbocycle, is a common feature in various natural products and synthetic drugs.[3] Its conformational flexibility allows it to interact favorably with a variety of biological targets. The combination of a cyclopentane ring and a thioamide functional group in this compound presents a novel structural scaffold with the potential for unique antimicrobial activity. Compounds containing cyclopropane and cyclopentenone structures have demonstrated notable antibacterial and antifungal properties.[4][5][6][7]

Foundational Knowledge: Physicochemical Characterization

Before embarking on antimicrobial assays, a thorough understanding of the compound's solubility and stability is paramount for accurate and reproducible results.

Solubility Assessment

The solubility of a test compound directly impacts its bioavailability in assays and its formulation potential. Thioamides can exhibit variable solubility depending on the overall molecular structure.

Protocol: Kinetic Solubility Assay in Aqueous Buffers

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 1000 µM to 1 µM).

-

Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a final DMSO concentration of ≤1%.

-

Incubation and Observation: Incubate the plate at room temperature for 2 hours.

-

Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at 600 nm. The highest concentration that does not show precipitation is considered the kinetic solubility limit.

Stability Evaluation

The stability of the thioamide functional group can be influenced by factors such as pH and temperature.[8][9] Assessing the stability of this compound in the assay medium is crucial to ensure that the observed antimicrobial effect is due to the intact compound.

Protocol: Stability Assessment using HPLC

-

Incubation: Incubate a known concentration of this compound in the intended assay broth (e.g., Mueller-Hinton Broth) at 37°C.

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

-

HPLC Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining parent compound. A C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) is a common starting point.

-

Data Interpretation: Plot the concentration of this compound versus time to determine its degradation kinetics.

Core Protocols: Antimicrobial Susceptibility Testing (AST)

The following protocols are based on widely accepted methodologies for evaluating the antimicrobial properties of novel compounds.[10][11][12]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11]

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol:

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]

-

Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations. The final DMSO concentration should not exceed 1% to avoid solvent-induced toxicity.

-

-

Inoculation and Incubation:

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

-

Agar Well Diffusion Assay

The agar well diffusion method is a preliminary test to assess the antimicrobial activity of a compound. It provides a qualitative measure of the compound's ability to inhibit microbial growth.

Workflow for Agar Well Diffusion

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol:

-

Preparation of Microbial Lawn:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.

-

-

Creation of Wells:

-

Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.

-

-

Application of Compound:

-

Add a fixed volume (e.g., 50-100 µL) of a known concentration of this compound solution (dissolved in a suitable solvent) into each well.

-

Include a solvent control (well with only the solvent) and a positive control (a standard antibiotic).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

Data Presentation and Interpretation

Table 1: Example of MIC Data for this compound

| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | Gram-positive | [Insert Value] | Vancomycin | [Insert Value] |

| Escherichia coli | Gram-negative | [Insert Value] | Ciprofloxacin | [Insert Value] |

| Candida albicans | Fungi (Yeast) | [Insert Value] | Fluconazole | [Insert Value] |

| Pseudomonas aeruginosa | Gram-negative | [Insert Value] | Gentamicin | [Insert Value] |

Table 2: Example of Zone of Inhibition Data for this compound

| Test Microorganism | Concentration of this compound (µg/mL) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |

| Staphylococcus aureus | [Insert Conc.] | [Insert Value] | Vancomycin (30 µg) | [Insert Value] |

| Escherichia coli | [Insert Conc.] | [Insert Value] | Ciprofloxacin (5 µg) | [Insert Value] |

Concluding Remarks

These application notes provide a robust starting point for the antimicrobial evaluation of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data, which is essential for the progression of any novel compound through the drug discovery pipeline. Further studies, such as time-kill kinetics and mechanism of action investigations, can be pursued for compounds demonstrating significant antimicrobial activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. benchchem.com [benchchem.com]

- 11. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Notes & Protocols: Cyclopentanecarbothioamide as a Versatile Ligand for Bio-Inspired Metal Complexes

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of cyclopentanecarbothioamide as a ligand for the synthesis of novel metal complexes. This document outlines the synthesis of the ligand, detailed protocols for the formation of its metal complexes, and methodologies for their characterization and evaluation for potential therapeutic applications.

Introduction: The Emerging Role of Thioamides in Medicinal Inorganic Chemistry